

spectroscopic data for 1-Ethyl-1-cyclopentene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-1-cyclopentene

Cat. No.: B1583899

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A Comprehensive Spectroscopic Guide to 1-Ethyl-1-cyclopentene

This technical guide provides an in-depth overview of the spectroscopic data for **1-Ethyl-1-cyclopentene** (CAS No: 2146-38-5), a cyclic alkene of interest in organic synthesis and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: 1-ethylcyclopent-1-ene Molecular Formula: C₇H₁₂ Molecular Weight: 96.17 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **1-Ethyl-1-cyclopentene**, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.34	t (triplet)	1H	=CH (vinylic proton)
2.22	m (multiplet)	4H	Allylic CH ₂
1.98	q (quartet)	2H	=C-CH ₂ -CH ₃
1.76	quintet	2H	CH ₂
0.96	t (triplet)	3H	-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts are characteristic of the type of carbon atom (sp³, sp², sp).

Chemical Shift (ppm)	Carbon Type	Assignment
146.4	sp ²	=C(CH ₂ CH ₃)
120.9	sp ²	=CH
33.1	sp ³	Allylic CH ₂
30.5	sp ³	Allylic CH ₂
23.4	sp ³	=C-CH ₂ -CH ₃
22.9	sp ³	CH ₂
12.8	sp ³	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3040	Medium	=C-H stretch
2960-2850	Strong	C-H stretch (alkane)
1650	Medium	C=C stretch
1460	Medium	C-H bend (alkane)
810	Medium	=C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure. The mass-to-charge ratio (m/z) of the ions is measured.

m/z	Relative Intensity (%)	Assignment
96	45	$[M]^+$ (Molecular Ion)
81	100	$[M-CH_3]^+$ (Base Peak)
67	85	$[M-C_2H_5]^+$
53	30	$[C_4H_5]^+$
41	60	$[C_3H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **1-Ethyl-1-cyclopentene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.

- The solution is homogenized by gentle vortexing.

^1H NMR Acquisition:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Temperature: 298 K.
- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm).

^{13}C NMR Acquisition:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Temperature: 298 K.
- Pulse Sequence: A standard proton-decoupled pulse sequence.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **1-Ethyl-1-cyclopentene** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

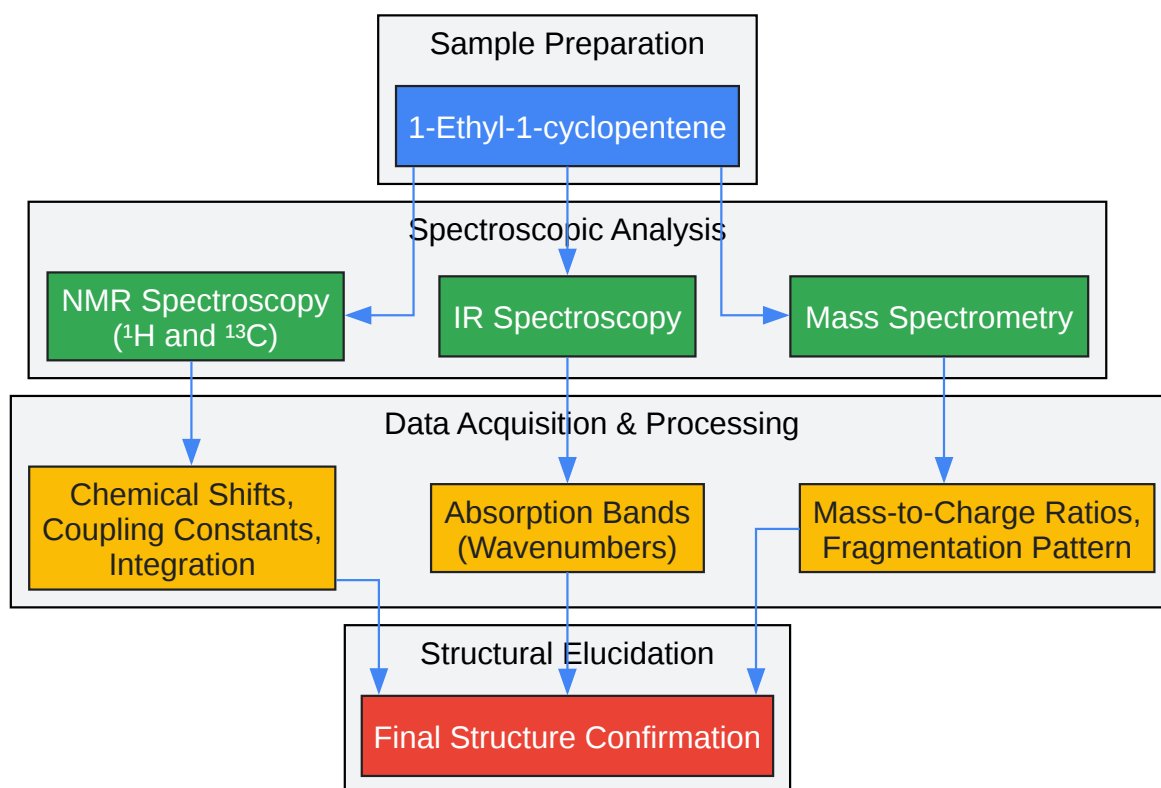
- A dilute solution of **1-Ethyl-1-cyclopentene** in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- The sample is injected into a Gas Chromatograph (GC) for separation.
- The eluent from the GC column is directly introduced into the ion source of the Mass Spectrometer.
- Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Mass Analysis:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a quadrupole or time-of-flight (TOF) analyzer.
- Mass Range: A typical scan range of m/z 40-200 is used.
- Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **1-Ethyl-1-cyclopentene**.



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Caption: Workflow for the spectroscopic characterization of **1-Ethyl-1-cyclopentene**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com